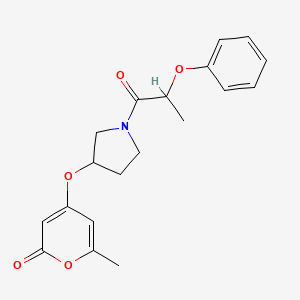

6-methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Description

6-Methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a synthetic pyrone derivative characterized by a 2H-pyran-2-one core substituted with a methyl group at position 6 and a pyrrolidin-3-yloxy moiety at position 2. Its synthesis likely involves nucleophilic substitution or cyclization reactions, as inferred from analogous compounds (e.g., ) .

Properties

IUPAC Name |

6-methyl-4-[1-(2-phenoxypropanoyl)pyrrolidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-13-10-17(11-18(21)23-13)25-16-8-9-20(12-16)19(22)14(2)24-15-6-4-3-5-7-15/h3-7,10-11,14,16H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXXEWDLIFOQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a pyranone core substituted with a pyrrolidine moiety. The molecular formula is , and its molecular weight is approximately 315.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, which may influence neurological functions.

Anticancer Activity

Research indicates that 6-methyl-4-((1-(2-phenoxypropanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of PI3K/Akt signaling pathway |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines, which may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could have implications for neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively induces programmed cell death.

Case Study 2: Anti-inflammatory Response

In an animal model of induced inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on structural analogy to .

Substituent-Driven Property Differences

- In contrast, the target compound’s phenoxypropanoyl group increases lipophilicity and may improve membrane permeability .

- Solubility : The compound’s low solubility (attributed to its aliphatic side chain) contrasts with the target compound’s predicted moderate solubility due to its aryl ether and pyrrolidine oxygen atoms, which could facilitate hydrogen bonding with aqueous environments .

Mechanistic and Spectroscopic Insights

- Structural Validation: As seen in , IR and NMR spectroscopy are critical for confirming the regiochemistry of pyrone derivatives. For the target compound, key diagnostic signals would include: IR: Stretching vibrations for the pyran-2-one carbonyl (~1700 cm⁻¹) and ester groups (~1740 cm⁻¹). NMR: Downfield shifts for the pyrrolidinyloxy proton (δ 4.5–5.5 ppm) and pyran-2-one methyl group (δ 2.1–2.3 ppm) .

- Reactivity: The enone system in related pyrone derivatives () undergoes nucleophilic additions, suggesting that the target compound’s α,β-unsaturated carbonyl moiety could participate in Michael additions or Diels-Alder reactions for further functionalization .

Q & A

Q. Advanced Research Focus

- Kinetic Studies :

- Monitor ester hydrolysis rates under varying pH (e.g., 0.1 M HCl vs. phosphate buffer) using UV-Vis spectroscopy (λ = 260 nm for pyranone ring opening) .

- Electrophilic Reactivity :

- Perform Mannich reactions with formaldehyde/piperidine to test pyranone C-3 position reactivity.

- Use DFT calculations to map electrostatic potential surfaces and predict nucleophilic attack sites .

What strategies address solubility challenges in aqueous assay systems?

Basic Research Focus

The compound’s hydrophobicity (logP ~2.8) requires solubilization strategies:

- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO to avoid cytotoxicity) .

- Surfactant Micelles : Incorporate Tween-80 (0.1% w/v) to enhance dispersion.

- Cyclodextrin Complexation : Test β-cyclodextrin (1:2 molar ratio) to improve bioavailability .

How can stability under varying storage and experimental conditions be evaluated?

Q. Advanced Research Focus

- Accelerated Stability Testing :

- Store samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS (look for ester hydrolysis or oxidation products) .

- Light Sensitivity : Expose to UV (254 nm) for 24 hours; monitor pyranone ring degradation by HPLC .

- Degradation Pathways :

- Identify oxidative products (e.g., sulfoxide formation) using H₂O₂ stress testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.